2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Overview
Description
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of benzothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the sulfonylation of 2,1,3-benzothiadiazole with a suitable sulfonyl chloride, followed by the cyclization with tetrahydroisoquinoline under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino-2-phenyl-N-pyridin-4-ylacetamide
- 2-[(2,1,3-Benzothiadiazol-4-yl sulfonyl)amino]benzoate
- (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid
Uniqueness
Compared to similar compounds, 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique structural features, which confer specific chemical and biological properties. Its tetrahydroisoquinoline moiety provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-22(20,14-7-3-6-13-15(14)17-21-16-13)18-9-8-11-4-1-2-5-12(11)10-18/h1-7H,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTRPYWGKZXTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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